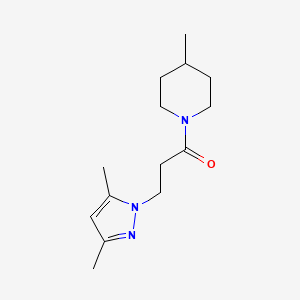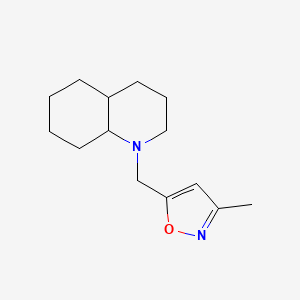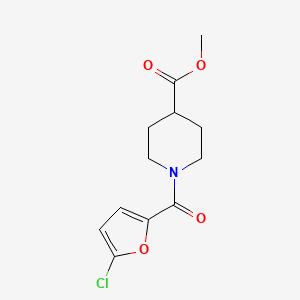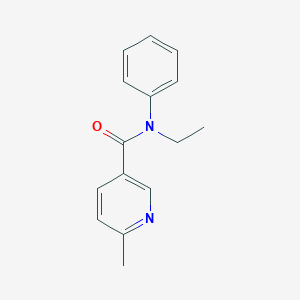![molecular formula C14H14ClN3O2 B7506824 [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone, commonly known as CPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPM is a pyrazole-based compound that has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
CPM has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to possess antitumor, antifungal, and antibacterial properties. CPM has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CPM has been used in the synthesis of other pyrazole-based compounds with potential applications in drug discovery.
Wirkmechanismus
The mechanism of action of CPM is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA replication and cell division. CPM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
CPM has been shown to possess antitumor, antifungal, and antibacterial properties. It has also been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA replication and cell division. In addition, CPM has been shown to have potential as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPM in lab experiments is its potential as a fluorescent probe for the detection of metal ions. CPM is also relatively easy to synthesize using various methods. However, one of the limitations of using CPM in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
Future research on CPM could focus on its potential applications in drug discovery, particularly for the treatment of cancer and fungal infections. Studies could also investigate the mechanism of action of CPM and its potential as a fluorescent probe for the detection of metal ions. In addition, further research could explore the synthesis of other pyrazole-based compounds using CPM as a starting material.
Synthesemethoden
CPM can be synthesized using various methods, including the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction with morpholine and acetic anhydride. Another method involves the reaction of 2-chlorophenylhydrazine with 4-morpholinobutanone in the presence of acetic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure CPM.
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-4-2-1-3-10(11)12-9-13(17-16-12)14(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNRNXHOEXIVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7506746.png)
![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)
![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)


![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)



![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)